4-Bromo-3,5-difluoroaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

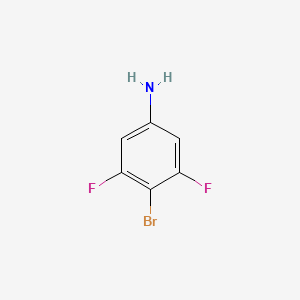

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKUSFDAHRASGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371237 | |

| Record name | 4-Bromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-95-8 | |

| Record name | 4-Bromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-3,5-DIFLUOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,5-difluoroaniline (CAS: 203302-95-8) for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluoroaniline, identified by its CAS number 203302-95-8, is a strategically important building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2][3] Its unique trifunctional aromatic core, featuring a nucleophilic amino group, a bromine atom amenable to a wide range of cross-coupling reactions, and two meta-positioned fluorine atoms, offers a powerful platform for the synthesis of complex and high-value molecules. The fluorine substituents significantly influence the compound's electronic properties, pKa, and metabolic stability, making it a desirable synthon for the development of novel therapeutic agents and advanced materials.[4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectroscopic characterization, key chemical transformations, and safety and handling protocols, to support its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is typically a solid at room temperature, appearing as a white to light orange crystalline powder, and exhibits moderate solubility in organic solvents.[2][3]

| Property | Value | Source(s) |

| CAS Number | 203302-95-8 | [5] |

| Molecular Formula | C₆H₄BrF₂N | [5] |

| Molecular Weight | 208.00 g/mol | [5][6] |

| Appearance | White to light gray to light orange powder/crystal | [2] |

| Melting Point | 97 - 102 °C | [2] |

| Purity | ≥98.0% (GC) | [2] |

| Storage | Room Temperature, under inert gas, in a cool, dark place (<15°C recommended) |

Spectroscopic Data

While specific spectra are not publicly available in the retrieved search results, the structural confirmation of this compound would rely on standard analytical techniques. Table 2 outlines the expected spectroscopic characteristics. Commercial suppliers confirm the structure by NMR.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as a multiplet, integrating to 2H. The amine protons would appear as a broad singlet, integrating to 2H. The chemical shifts would be influenced by the deshielding effects of the fluorine and bromine atoms. |

| ¹³C NMR | The spectrum would show distinct signals for the six aromatic carbons. The carbon attached to the bromine would be significantly downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, leading to splitting of the carbon signals. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching (around 1000-1350 cm⁻¹), and C-Br stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) and the M+2 peak would be observed in an approximate 1:1 ratio, which is characteristic of a monobrominated compound. The exact mass would be approximately 206.9495 Da.[6] |

Synthesis and Purification

Synthetic Pathway: Bromination of 3,5-Difluoroaniline

A plausible and efficient method for the synthesis of this compound is the electrophilic bromination of 3,5-difluoroaniline. The two fluorine atoms deactivate the ortho and para positions relative to themselves, while the amino group is a strong activating group that directs ortho and para. The para position to the amino group is the most sterically accessible and electronically favorable for bromination.

Caption: Synthetic route to this compound.

Experimental Protocol: Bromination

This protocol is adapted from procedures for the bromination of similar aniline derivatives.[7]

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) or elemental bromine (1.05 equivalents) in the same solvent dropwise while stirring vigorously. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if bromine was used) or water. Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the crude this compound. The choice of solvent is critical for successful purification.

-

Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good starting points for anilines include heptane, hexanes, toluene, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[8][9]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain the purified this compound.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a versatile intermediate for a variety of chemical transformations, particularly in the construction of pharmacologically active scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Caption: Major cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This reaction is used to form biaryl structures by coupling with boronic acids or esters. This is a cornerstone reaction in medicinal chemistry for accessing a wide range of molecular scaffolds.

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, enabling the synthesis of more complex diarylamines or the introduction of various nitrogen-containing heterocycles.

-

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes, which are important intermediates in drug discovery.

Derivatization of the Amino Group

The primary amino group of this compound is a versatile functional group that can undergo a variety of transformations to build more complex molecules.

-

Amide Bond Formation: The amino group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides. This is a common strategy in the synthesis of bioactive molecules.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important pharmacophore.

-

Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -Cl, -CN, -OH).

Applications in Drug Discovery and Development

For instance, many tyrosine kinase inhibitors, which are revolutionizing cancer treatment, incorporate substituted anilines as key pharmacophores that interact with the hinge region of the kinase domain. The unique electronic and steric properties imparted by the bromine and fluorine atoms in this compound make it an attractive starting material for the synthesis of libraries of potential kinase inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. Its unique structural features provide a robust platform for a wide range of chemical transformations, enabling the synthesis of complex and biologically active molecules. This guide provides essential technical information to support researchers and scientists in leveraging the full potential of this important building block in their synthetic endeavors.

References

- New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

- This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (1997, June 4).

- This compound | C6H4BrF2N | CID 2736260 - PubChem.

- This compound - Chem-Impex. Chem-Impex. [Link]

- The Role of this compound in Modern Pharmaceutical Development. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Quick Company. [Link]

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]

- From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). YouTube. [Link]

- Drug Discovery Patents - Charles River Laboratories.

- Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a - Journal of Medicinal and Chemical Sciences. (2022, October 2). Journal of Medicinal and Chemical Sciences. [Link]

- Pharmaceutical compositions - Patent US-11564886-B2 - PubChem.

- Patent Portfolio - Lantern Pharma Inc. Lantern Pharma Inc. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 203302-95-8: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Bromo-3,5-difluoroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluoroaniline is a halogenated aromatic amine that has emerged as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of both bromine and fluorine atoms on the aniline core, make it a versatile intermediate for the development of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light orange crystalline powder.[1] The strategic placement of the halogen substituents significantly influences its reactivity, polarity, and overall chemical behavior.[2]

| Property | Value | Source(s) |

| CAS Number | 203302-95-8 | [1][3] |

| Molecular Formula | C₆H₄BrF₂N | [1] |

| Molecular Weight | 208.01 g/mol | [1] |

| Melting Point | 97 - 102 °C | [1] |

| Appearance | White to light gray to light orange powder to crystal | [1] |

| Purity | Typically ≥98.0% (GC) | [1][3] |

| Solubility | Moderately soluble in organic solvents | [2] |

Spectroscopic Profile

Characterization of this compound is crucial for confirming its identity and purity. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the surrounding halogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms attached to the fluorine atoms will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a valuable technique for confirming the presence and environment of the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present. The IR spectrum of this compound will exhibit characteristic absorption bands for:

-

N-H stretching of the primary amine.

-

C-H stretching of the aromatic ring.

-

C=C stretching of the aromatic ring.

-

C-F stretching .

-

C-Br stretching .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The mass spectrum will show a characteristic molecular ion peak and isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a chemical intermediate.

Synthetic Pathways

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, a general and plausible approach involves the electrophilic bromination of 3,5-difluoroaniline. The amino group of the starting aniline is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the fluorine atoms and the directing effect of the amino group, bromination is expected to occur at the para position.

A generalized workflow for such a synthesis is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Key Aspects of Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups and substituents.[1]

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. For instance, it can react with acryloyl chloride in the presence of a base like triethylamine to form N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide.[4]

-

Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.

-

Bromo Group: The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position, making it an invaluable tool for building molecular complexity.

The combination of these reactive sites makes this compound a highly versatile building block.[1]

Applications in Research and Development

The unique structural features of this compound have led to its widespread use in several areas of chemical research and development.

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][5] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The bromo substituent provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).

Agrochemical Development

In the agrochemical industry, this compound is used to create advanced pesticides and herbicides.[3][5] The incorporation of fluorine atoms can lead to increased efficacy and altered environmental persistence of the final products.

Materials Science

The electronic properties of this compound make it a candidate for the synthesis of novel polymers, coatings, and organic electronic materials.[5] Its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute toxicity, Oral (Category 4)

-

Acute toxicity, Dermal (Category 4)

-

Acute toxicity, Inhalation (Category 4)

-

Skin irritation (Category 2)

-

Serious eye irritation (Category 2)

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

-

If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a strategically important chemical intermediate with a growing role in the synthesis of high-value molecules. Its unique combination of reactive sites and the modulating effects of its halogen substituents provide chemists with a powerful tool for innovation in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for harnessing its full potential in research and development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of this compound in Modern Pharmaceutical Development.

- Wang, Y., et al. (2014). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. Advanced Materials Research, 936, 34-37.

- PubChem (n.d.). This compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 203302-95-8: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 203302-95-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Strategic Utility of 4-Bromo-3,5-difluoroaniline: A Technical Guide for Advanced Synthesis

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for strategically functionalized building blocks is paramount. 4-Bromo-3,5-difluoroaniline has emerged as a pivotal intermediate, offering a unique combination of reactive handles and modulating fluorine substituents. This technical guide provides an in-depth analysis of its core properties, discusses its strategic importance in medicinal chemistry, and presents a detailed, field-proven protocol for its application in synthesis, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile compound.

Introduction: The Architectural Advantage of a Polysubstituted Aniline

This compound is an aromatic organic compound built upon an aniline scaffold.[1] Its significance in advanced synthesis is not merely incidental; it is a product of deliberate molecular design. The strategic placement of three distinct functionalities—an amino group, a bromine atom, and two fluorine atoms—creates a molecule with a highly valuable and predictable reactivity profile.

The core utility of this compound lies in its trifunctional nature:

-

The Amino Group (-NH₂): Serves as a potent nucleophile or a directing group. It is a primary site for forming amides, sulfonamides, or for participating in condensation reactions to build heterocyclic systems. Its basicity and nucleophilicity are tempered by the electron-withdrawing effects of the flanking fluorine atoms.

-

The Bromo Substituent (-Br): Positioned para to the amino group, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This enables the facile construction of carbon-carbon (e.g., Suzuki-Miyaura coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern drug discovery.[2][3]

-

The Difluoro Substituents (-F): The two fluorine atoms positioned meta to the amino group exert a powerful influence on the molecule's electronic properties.[4] They increase the electrophilicity of the aromatic ring, enhance metabolic stability in resulting drug candidates, and can improve binding affinity to biological targets through specific fluorine-protein interactions.[5]

This unique combination of features makes this compound an indispensable building block for creating complex molecules with tailored biological activities, particularly in the development of kinase inhibitors and other targeted therapies.[5][6]

Physicochemical Properties and Data

Accurate characterization of a starting material is the foundation of reproducible and scalable synthesis. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 208.01 g/mol | [CymitQuimica] |

| Molecular Formula | C₆H₄BrF₂N | [Chem-Impex] |

| CAS Number | 203302-95-8 | [PubChem] |

| Appearance | White to light gray or light orange crystalline powder | [Chem-Impex] |

| Melting Point | 97 - 102 °C | [Chem-Impex] |

| Purity (typical) | ≥98.0% (GC) | [Ningbo Inno] |

| SMILES | C1=C(C=C(C(=C1F)Br)F)N | [PubChem] |

| InChIKey | DKKUSFDAHRASGO-UHFFFAOYSA-N | [PubChem] |

Core Application: A Versatile Intermediate in Pharmaceutical Synthesis

The true value of this compound is realized in its application as a versatile synthon. The bromine and fluorine atoms significantly enhance its chemical reactivity, facilitating a broad range of synthetic transformations.[7] This makes it a cornerstone intermediate in the development of Active Pharmaceutical Ingredients (APIs).[5][7]

While its application in palladium-catalyzed cross-coupling is a major focus, the amino group offers a direct and reliable point for elaboration. The following section details a validated protocol for the N-acylation of this compound, a fundamental step in building more complex molecular architectures.

Experimental Protocol: Synthesis of N-(4-bromo-3,5-difluorophenyl)acrylamide

This protocol describes the N-acylation of this compound with acryloyl chloride, a reaction that introduces a reactive acrylamide moiety. This functional group is a valuable Michael acceptor and a monomer for polymerization, opening up further synthetic possibilities. The procedure is adapted from established literature methods.

Causality and Self-Validation: This protocol is designed for high fidelity. The use of triethylamine (TEA) as a base is critical; it stoichiometrically scavenges the HCl generated during the acylation, preventing the protonation and deactivation of the starting aniline and driving the reaction to completion. The low reaction temperature (0°C) is chosen to control the exothermicity of the reaction and minimize potential side reactions, such as polymerization of the acryloyl chloride or product. Monitoring by Thin-Layer Chromatography (TLC) provides an in-process control to validate the reaction's progression and endpoint.

Caption: Workflow for N-acylation of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

-

Solvent and Base Addition: Dissolve the aniline in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran). Add triethylamine (1.1 eq) to the solution.

-

Temperature Control: Place the flask in an ice-water bath and stir the mixture for 15 minutes to allow it to cool to 0°C.

-

Acryloyl Chloride Addition: Add acryloyl chloride (1.1 eq), dissolved in the same anhydrous solvent, to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 4 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting aniline spot is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Broader Synthetic Applications and Strategic Insights

Beyond N-acylation, the primary strategic value of this compound lies in its utility in forming C-C and C-N bonds via its bromo substituent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures, which are prevalent in pharmaceuticals. This compound is an excellent substrate for these reactions, coupling with a wide range of arylboronic acids or esters. The electron-withdrawing fluorine atoms can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, often facilitating the reaction under milder conditions than non-fluorinated analogues.

Caption: Suzuki-Miyaura coupling pathway utilizing the subject compound.

Buchwald-Hartwig Amination

Similarly, the Buchwald-Hartwig amination allows for the construction of C-N bonds, transforming the aryl bromide into a more complex diarylamine or N-aryl heterocycle. This is particularly useful for accessing scaffolds where the aniline nitrogen is incorporated into a larger, more rigid system, a common feature in many targeted therapies. The choice of phosphine ligand is critical for achieving high yields and functional group tolerance in these transformations.

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its unique arrangement of an amino group, a bromine atom, and two fluorine atoms provides a predictable and versatile platform for the synthesis of high-value molecules. For researchers in drug discovery and materials science, mastering the application of this compound opens a direct and efficient route to novel chemical entities with enhanced properties. This guide serves as a foundational resource for understanding and implementing this powerful building block in advanced synthetic workflows.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD.The Role of this compound in Modern Pharmaceutical Development.[Link]

- PubChem.this compound.

- Wang Q, et al.Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.

- Ruiz-Castillo, P.; Buchwald, S. L.Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016.

- Miyaura, N.; Suzuki, A.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995.

- Hartwig, J. F.Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. 2008.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-3,5-difluoroaniline

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 4-bromo-3,5-difluoroaniline (CAS No: 203302-95-8), a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The unique substitution pattern of this aromatic amine, featuring both bromine and fluorine atoms, imparts distinct chemical properties that are invaluable in modern organic synthesis but also present specific challenges for structural verification.[2][4] This document moves beyond a simple recitation of analytical techniques, offering a self-validating, integrated approach that combines Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, the interpretation of complex spectral data, and the logical workflow required to confirm the molecular structure with the highest degree of confidence.

Introduction: The Significance of this compound

This compound is an aromatic amine characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and an amino group (-NH2).[1] This compound's molecular formula is C₆H₄BrF₂N, and it has a molecular weight of approximately 208.01 g/mol .[3][5] Typically a white to light orange crystalline powder, it serves as a versatile building block in organic synthesis.[2][3] The presence of electron-withdrawing fluorine atoms and the reactive bromine atom significantly influences the molecule's electronic properties, reactivity, and polarity, making it a valuable precursor for creating complex, targeted molecules in drug discovery and agricultural science.[1][2][4]

Given its role as a key starting material, absolute certainty in its structural identity is paramount. The presence of isomers or impurities can have profound consequences on the outcome of subsequent synthetic steps and the biological activity of the final product. This guide establishes a robust protocol for its complete structural characterization.

Foundational Physicochemical Properties

A baseline understanding of the compound's physical properties is the first step in any analytical workflow. These values provide initial identity confirmation and are crucial for selecting appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 203302-95-8 | [5] |

| Molecular Formula | C₆H₄BrF₂N | [5] |

| Molecular Weight | 208.01 g/mol | [3] |

| Appearance | White to light gray to light orange powder/crystal | [3] |

| Melting Point | 97 - 102 °C | [3] |

The Integrated Spectroscopic Approach: A Self-Validating Workflow

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy

-

Rationale: ¹H NMR provides information about the number of chemically distinct protons, their local electronic environment, and their proximity to other nuclei. For this molecule, we expect to see signals for the aromatic protons and the amine protons.

-

Expected Spectrum:

-

Aromatic Region: The two equivalent aromatic protons (at C2 and C6) will appear as a single signal. Due to coupling with the two adjacent fluorine atoms, this signal is expected to be a triplet.

-

Amine Region: The two amine (-NH₂) protons will appear as a broad singlet. The chemical shift of this peak can vary depending on solvent and concentration.[10] Adding a drop of D₂O will cause this signal to disappear, confirming its identity as an exchangeable proton.[10]

-

-

Protocol:

-

Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

¹⁹F NMR Spectroscopy

-

Rationale: ¹⁹F NMR is highly sensitive and provides direct evidence of the fluorine atoms in the molecule.[11][12] Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this technique is indispensable for fluoroaromatic compounds.[11][13]

-

Expected Spectrum:

-

The two fluorine atoms at the C3 and C5 positions are chemically equivalent. Therefore, they will produce a single signal in the ¹⁹F NMR spectrum.

-

This signal will be split into a triplet by the two neighboring aromatic protons (at C2 and C6). The wide chemical shift range of ¹⁹F NMR helps to avoid signal overlap.[11][14]

-

-

Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Tune the NMR probe to the ¹⁹F frequency.

-

Acquire the ¹⁹F NMR spectrum. It is common to run both a proton-coupled and a proton-decoupled experiment to simplify the spectrum and confirm couplings.

-

Reference the spectrum to an appropriate standard (e.g., CFCl₃).

-

¹³C NMR Spectroscopy

-

Rationale: ¹³C NMR reveals the carbon framework of the molecule. It provides information on the number of non-equivalent carbon atoms and their chemical environment.

-

Expected Spectrum: Due to the molecule's symmetry, only four distinct carbon signals are expected:

-

C1 (C-NH₂): The carbon atom bonded to the amino group.

-

C2/C6 (C-H): The two equivalent carbon atoms bonded to hydrogen. These will show a strong C-F coupling.

-

C3/C5 (C-F): The two equivalent carbon atoms bonded to fluorine. These will appear as a large doublet due to direct C-F coupling.

-

C4 (C-Br): The carbon atom bonded to bromine. Its chemical shift will be influenced by the heavy atom effect of bromine.

-

-

Protocol:

-

Use a more concentrated sample than for ¹H NMR (~30-50 mg in 0.7 mL of solvent) due to the lower natural abundance of ¹³C.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain sharp singlets for each carbon (though splitting from fluorine will remain).

-

A long relaxation delay is necessary for accurate integration, especially for quaternary carbons.

-

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

-

Rationale: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula.[9][15] It is also uniquely suited to confirm the presence of bromine due to its characteristic isotopic pattern.

-

Expected Data:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a cluster of peaks corresponding to the molecular ion.

-

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity, separated by 2 mass units (e.g., at m/z 207 and 209 for the nominal mass). This pattern is a definitive signature for a monobrominated compound.

-

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the molecular ion region to confirm the molecular weight and the characteristic bromine isotopic pattern.

-

Sources

- 1. CAS 203302-95-8: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 203302-95-8 | this compound [fluoromart.com]

- 5. This compound | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. scilit.com [scilit.com]

- 17. Analysis of aromatic amines in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-3,5-difluoroaniline melting point.

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 4-Bromo-3,5-difluoroaniline, with a Focus on Melting Point Determination

Abstract

This compound (CAS No. 203302-95-8) is a pivotal chemical intermediate whose unique molecular architecture is leveraged in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of bromine and fluorine atoms on the aniline core imparts enhanced reactivity and selectivity, making it a highly versatile building block for complex organic synthesis.[2] Consequently, verifying the identity and purity of this compound is of paramount importance for researchers and drug development professionals. The melting point is a fundamental and powerful Critical Quality Attribute (CQA) for this purpose. This technical guide provides an in-depth exploration of this compound, focusing on the principles and a robust, field-proven protocol for the accurate determination of its melting point. We will delve into the causality behind experimental choices, self-validating protocols for ensuring data integrity, and the broader analytical context for this essential starting material.

Introduction to this compound: A Versatile Synthetic Platform

Overview and Significance

This compound is a substituted aromatic amine that has gained significant traction in multiple sectors of chemical R&D. Its utility stems from the distinct electronic and steric properties conferred by its halogen substituents.[1] In medicinal chemistry, it serves as a cornerstone for synthesizing Active Pharmaceutical Ingredients (APIs), where the fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions.[3] This trifunctional scaffold allows for the systematic exploration of chemical space to optimize drug efficacy and safety profiles.[3] Beyond pharmaceuticals, it is instrumental in developing advanced pesticides and has been explored for its potential in creating novel polymers and organic electronic materials.[1][3]

Molecular Structure and Physicochemical Influence

The aniline backbone, substituted with two electron-withdrawing fluorine atoms and a bromine atom, results in a unique reactivity profile. These halogens modulate the nucleophilicity of the amine group and influence the regioselectivity of subsequent reactions, a critical factor for synthetic chemists.[2] This structure dictates its physical properties, including its crystalline nature and melting point.

Physicochemical Characterization

Identity and General Properties

A summary of the key identification and physical properties of this compound is presented below. The variation in reported appearance often correlates with the level of purity, with purer samples typically being white to off-white crystalline solids.

| Property | Value | Source(s) |

| CAS Number | 203302-95-8 | [3],[4],[5] |

| Molecular Formula | C₆H₄BrF₂N | [3],[6] |

| Molecular Weight | 208.01 g/mol | [3],[6] |

| Appearance | White to light gray/orange powder/crystal | [3],[5] |

| Purity (Typical) | ≥98.0% (by GC) | [1],[3] |

The Melting Point as a Critical Quality Attribute (CQA)

For a crystalline solid, the melting point is more than a mere physical constant; it is a sensitive and reliable indicator of both identity and purity. A pure, crystalline compound melts over a very narrow temperature range (typically 0.5-1.0 °C). The presence of even small amounts of miscible impurities will cause a depression of the melting point and a broadening of the melting range.[7] Therefore, an accurate melting point determination serves two primary functions in a research and development setting:

-

Identity Confirmation: A sharp melting point matching the literature value provides strong evidence of the compound's identity.

-

Purity Assessment: A broad or depressed melting range signals the presence of impurities, indicating that further purification, such as recrystallization, is necessary.

Summary of Reported Melting Point Data

The experimentally determined melting point for this compound is consistently reported in a specific range, highlighting its solid state at ambient temperatures.

| Reported Melting Point | Source |

| 97 - 102 °C | [3],[5] |

| 100 °C | [8] |

This reported range of 97 - 102 °C is typical for a commercial chemical intermediate and reflects minor variations in purity between batches.[3][5] A highly purified sample, obtained after careful recrystallization, would be expected to exhibit a much sharper melting range, for instance, 100-101 °C.

Protocol for Accurate Melting Point Determination

The following protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data. The causality behind each major step is explained to provide a deeper understanding of the methodology.

Principle of the Capillary Method

The most common and accessible method for determining the melting point of a solid is the capillary method.[9] A small, powdered sample of the substance is packed into a thin-walled glass capillary tube, which is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt (T_onset: first droplet of liquid visible) and is completely molten (T_clear: last solid particle disappears) are recorded as the melting range.

Apparatus and Materials

-

Melting Point Apparatus: Digital or analog model (e.g., Mel-Temp, Fisher-Johns) with a calibrated thermometer or temperature probe.

-

Capillary Tubes: Open at one end, sealed at the other.

-

Sample: this compound, finely powdered and thoroughly dried.

-

Calibration Standards: Certified standards with sharp, known melting points (e.g., Vanillin, Acetanilide, Caffeine).[10]

-

Mortar and Pestle or Spatula: For grinding the sample.

Workflow for Rigorous Melting Point Analysis

The following diagram illustrates the logical flow for obtaining a scientifically valid melting point.

Caption: Workflow for Accurate Melting Point Determination.

Step-by-Step Experimental Protocol

Part A: Apparatus Calibration (The Trustworthiness Pillar)

-

Causality: An uncalibrated instrument provides meaningless data. This step ensures that the temperature displayed by the apparatus accurately reflects the true temperature of the sample, making the results traceable and scientifically valid.[11]

-

Procedure:

-

Select at least two certified standards whose melting points bracket the expected melting point of this compound (e.g., Acetanilide, ~114°C and Benzoic Acid, ~122°C).[12]

-

Following the measurement protocol (Part C), determine the melting point of each standard.

-

If the observed melting point deviates from the certified value by more than the acceptable tolerance (e.g., ±0.5°C), create a calibration curve or apply a correction factor to all subsequent measurements.[11] For modern digital instruments, follow the manufacturer's calibration routine.[13]

-

Part B: Sample Preparation and Purification

-

Causality: The physical form of the sample is critical for uniform heat transfer. A coarse, crystalline sample will heat unevenly, leading to a broad and inaccurate melting range. The sample must also be pure to have a sharp melting point.

-

Procedure:

-

Purification (if necessary): If the initial sample is suspected to be impure (e.g., off-color, wide melting range on a preliminary check), it must be purified. Recrystallization is the standard method.[14] (See Section 4.2 for a specific protocol).

-

Grinding: Place a small amount of the dry, pure compound on a watch glass or in a mortar. Gently grind it into a fine, uniform powder using a clean spatula or pestle.[11]

-

Drying: Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

-

Part C: Measurement

-

Causality: A slow heating rate near the melting point is essential to allow the system to reach thermal equilibrium.[15] Heating too quickly will cause the thermometer's reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad range.

-

Procedure:

-

Loading: Tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.[16] Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[15]

-

Placement: Insert the loaded capillary into the heating block of the apparatus.

-

Rapid Initial Heating: If the approximate melting point is known (around 100°C), rapidly heat the block to about 85-90°C.[15]

-

Slow Final Heating: Once within 15-20°C of the expected melting point, reduce the heating rate to a slow, steady 1-2°C per minute.[11][15] This is the most critical step for accuracy.

-

Observation and Recording: Observe the sample closely through the magnifying eyepiece.

-

Record the temperature (T_onset) at which the first tiny droplet of liquid appears.

-

Continue heating at the slow rate and record the temperature (T_clear) when the last crystal melts and the sample is completely a clear liquid.

-

-

Reporting: Report the result as a range from T_onset to T_clear. For a high-purity sample, this should be a narrow range (e.g., 100.5 - 101.0 °C).

-

Synthesis, Purification, and Analytical Context

An accurate melting point is the culmination of successful synthesis and purification. Its value is maximized when considered alongside other analytical data.

Overview of Synthesis

This compound is typically prepared through multi-step organic synthesis. One documented method involves the reaction of a precursor with acryloyl chloride, highlighting its use as a reactant to build more complex molecules.[17] Regardless of the synthetic route, the crude product will contain residual starting materials, reagents, or by-products that must be removed.

Purification by Recrystallization

-

Principle: Recrystallization is a powerful purification technique for solids based on differences in solubility.[18] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving the impurities behind in the mother liquor.[14]

-

Solvent Selection for Aromatic Amines:

-

The ideal solvent should dissolve the aniline poorly at low temperatures but very well at high temperatures.

-

It should not react with the aniline.

-

Common solvents for recrystallizing moderately polar compounds like anilines include ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water or hexanes/ethyl acetate.[19] For basic amines, acidic solvents like acetic acid can sometimes be used, or the amine can be converted to a salt (e.g., hydrochloride) for purification and then neutralized back to the free base.[19][20]

-

-

General Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate).

-

Continue adding small portions of the hot solvent until the compound just dissolves completely.

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once crystallization appears complete, cool the flask further in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[18]

-

Integrated Quality Control Workflow

The following diagram shows how melting point determination fits into the overall workflow for producing and validating a high-quality chemical intermediate.

Caption: Integrated workflow from synthesis to qualified material.

Corroborative Analytical Techniques

While melting point is a powerful tool, it should not be used in isolation. For full characterization in a professional setting, the data is corroborated with other techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the precise molecular structure (¹H, ¹³C, ¹⁹F NMR).[17]

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.[17]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H and C-N stretches of the amine).[17]

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. This compound is a hazardous substance and must be handled with appropriate care.

-

Hazard Statements:

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[4]

-

Required Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[21]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[4]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, a respirator may be required.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and chemical industries. Its utility is directly dependent on its quality, for which the melting point serves as a rapid, economical, and highly informative first-line assessment of purity and identity. By adhering to a robust, self-validating protocol that includes mandatory apparatus calibration and meticulous technique, researchers and scientists can ensure the integrity of their starting materials. This foundational data quality is essential for the efficiency of the R&D process, preventing costly downstream failures and enabling the successful development of innovative new molecules.

References

- Calibration of Melting Point Appar

- SOP For Melting Point Calibr

- Determination of Melting Point. Wired Chemist. [Link]

- The Role of this compound in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Melting point determin

- Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield (CSUB). [Link]

- Melting point determin

- Melting Point Appar

- Measuring the Melting Point. Westlab Canada. [Link]

- 6.

- This compound: A Versatile Intermediate for Organic Synthesis and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- SOP for Calibration of Melting Point Appar

- This compound. PubChem. [Link]

- This compound. Stenutz. [Link]

- Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

- Recrystallization and Crystallization. University of California, Davis. [Link]

- Recrystalliz

- Purification: How To - Crystalliz

- How to recrystallization amine compound and it is not soluble in common organic solvents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound | 203302-95-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. This compound [stenutz.eu]

- 9. westlab.com [westlab.com]

- 10. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 11. csub.edu [csub.edu]

- 12. scribd.com [scribd.com]

- 13. SOP for Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 14. mt.com [mt.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Purification [chem.rochester.edu]

- 20. researchgate.net [researchgate.net]

- 21. echemi.com [echemi.com]

Introduction: The Critical Role of Solubility in a Versatile Building Block

An In-Depth Technical Guide to the Solubility of 4-Bromo-3,5-difluoroaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, offers a predictive assessment in common organic solvents, and details robust, self-validating experimental protocols for its precise quantitative determination.

This compound is an aromatic amine distinguished by its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline core.[1] This structure imparts specific electronic properties and reactivity, making it a valuable precursor in the synthesis of complex organic molecules.[2] An understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and for the development of formulations in drug discovery and materials science.[3]

Physicochemical Properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 203302-95-8 | [4] |

| Molecular Formula | C₆H₄BrF₂N | [4] |

| Molecular Weight | 208.00 g/mol | [4] |

| Appearance | White to light gray to light orange powder/crystal | |

| Melting Point | 99-101 °C | [5] |

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a useful initial guide.[6]

This compound possesses a multifaceted molecular structure that influences its solubility:

-

Polar Moieties: The amino (-NH₂) group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds are polar.

-

Nonpolar Moiety: The benzene ring is nonpolar and will interact favorably with nonpolar solvents through London dispersion forces.

The presence of both polar and nonpolar regions suggests that this compound will exhibit at least moderate solubility in a range of organic solvents.[1]

Hansen Solubility Parameters (HSP)

COSMO-RS for Solubility Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, with a high degree of accuracy.[9][10] By calculating the chemical potential of the solute in the solvent, COSMO-RS can provide a priori predictions of solubility without the need for experimental data.[11] This is particularly valuable for novel compounds or when experimental determination is not feasible.

Predicted Solubility Profile of this compound

While specific quantitative data for this compound is scarce, a qualitative and semi-quantitative prediction can be made based on its structural similarity to other halogenated anilines and general chemical principles.

Qualitative Solubility Prediction:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino group can form hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMSO, DMF | Moderate to High | Dipole-dipole interactions between the polar C-X and C-N bonds of the solute and the polar functional groups of the solvent will promote dissolution. |

| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar aromatic ring will have favorable interactions with nonpolar solvents, but the polar amino and halogen groups will limit overall solubility. |

Quantitative Solubility of Structurally Analogous Compounds:

To provide a more quantitative context, the following table summarizes the solubility of structurally similar compounds. This data serves as a useful proxy for estimating the potential solubility of this compound.

| Compound | Solvent | Solubility |

| 4-Bromoaniline | Ethanol | Soluble |

| Ether | Soluble | |

| Chloroform | Slightly Soluble | |

| 4-Fluoroaniline | Ethanol | Soluble |

| Ether | Soluble | |

| Chloroform | Slightly Soluble |

Data for analogous compounds is provided for estimation purposes. Source:[6]

Experimental Protocols for Accurate Solubility Determination

For definitive solubility data, experimental determination is essential. The following are detailed, self-validating methodologies for two robust techniques.

Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique that involves preparing a saturated solution, separating the undissolved solid, and weighing the dissolved solute after solvent evaporation.

Workflow for Gravimetric Solubility Determination:

Caption: Gravimetric method workflow.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant, controlled temperature using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Supernatant:

-

Cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. To avoid disturbing the sediment, the pipette tip should be positioned in the upper half of the solution.

-

-

Quantification:

-

Transfer the aliquot of the supernatant to a pre-weighed, clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen or by using a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, continue to dry the residue to a constant weight.

-

Accurately weigh the vial containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility using the mass of the dissolved solute and the volume of the supernatant taken.

-

Self-Validation: To ensure the system has reached equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

Spectrophotometric Method for Solubility Determination

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and does not overlap with the solvent's absorbance.

Workflow for Spectrophotometric Solubility Determination:

Caption: Spectrophotometric method workflow.

Step-by-Step Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) of the most concentrated standard solution using a UV-Vis spectrophotometer.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. The relationship should be linear (Beer-Lambert Law), and the equation of the line should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

Withdraw a small, accurately known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the concentration range. The analysis of a quality control sample of a known concentration should fall within an acceptable percentage of the expected value.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.[4]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to be soluble in polar organic solvents and less soluble in nonpolar solvents. For applications requiring precise solubility values, the detailed gravimetric and spectrophotometric methods provided in this guide offer robust and reliable means of determination. A thorough understanding and accurate measurement of solubility are indispensable for the effective application of this versatile chemical intermediate in research and development.

References

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.

- Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.

- Wikipedia. (n.d.). Hansen solubility parameter.

- ResearchGate. (n.d.). Hansen solubility parameters for the selected polymers, solvents, and nonsolvents.

- Nakamura, Y. (2018). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary Penetration Method. KONA Powder and Particle Journal, 35, 175-184.

- Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents.

- ResearchGate. (2015). Predicting solubilities in polymer systems using COSMO-RS.

- Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP.

- ResearchGate. (n.d.). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.

- ResearchGate. (n.d.). Fig. 3 COSMO-RS predictions plotted versus experimental values of the....

- PubChem. (n.d.). This compound.

- Stenutz. (n.d.). This compound.

Sources

- 1. CAS 203302-95-8: this compound | CymitQuimica [cymitquimica.com]

- 2. reddit.com [reddit.com]

- 3. 203302-95-8 | this compound [fluoromart.com]

- 4. This compound | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 203302-95-8 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. zenodo.org [zenodo.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Synthesis of 4-Bromo-3,5-difluoroaniline: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3,5-difluoroaniline

This compound is a key chemical intermediate, highly valued in the synthesis of a diverse range of complex organic molecules.[1] Its molecular architecture, which features both bromine and fluorine atoms on an aniline backbone, confers enhanced reactivity and selectivity, making it an indispensable building block in advanced chemical applications.[1][2] This compound serves as a critical component in the development of new pharmaceuticals, agrochemicals, and innovative materials.[1][3] The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atoms significantly influence the electronic properties and metabolic stability of the final products. This guide provides a detailed exploration of the synthesis mechanism of this compound, offering field-proven insights into the experimental choices and a comprehensive, reproducible protocol.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The primary route to this compound is the direct electrophilic bromination of 3,5-difluoroaniline. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, a bromine cation or its equivalent) attacks the electron-rich aromatic ring of the aniline derivative.

Understanding the Directing Effects

The regioselectivity of the bromination—the precise position where the bromine atom is introduced—is governed by the directing effects of the substituents already present on the benzene ring: the amino group (-NH₂) and the two fluorine atoms (-F).

-

Amino Group (-NH₂): The amino group is a powerful activating group and a potent ortho, para-director. Its lone pair of electrons delocalizes into the aromatic ring, increasing the electron density at the positions ortho and para to it, making these sites more susceptible to electrophilic attack.

-

Fluorine Atoms (-F): Fluorine is an electronegative atom, and it exerts a deactivating inductive effect (-I), withdrawing electron density from the ring. However, like other halogens, it also has lone pairs of electrons that can be donated to the ring through a resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. In the case of halogens, the inductive effect generally outweighs the resonance effect, making them deactivators overall, but they remain ortho, para-directors.

In 3,5-difluoroaniline, the C2, C4, and C6 positions are ortho and para to the amino group. The C4 position is also meta to both fluorine atoms. The C2 and C6 positions are ortho to both the amino group and one of the fluorine atoms. The powerful activating and directing effect of the amino group is the dominant factor, strongly favoring substitution at the para position (C4) due to reduced steric hindrance compared to the ortho positions (C2 and C6). The fluorine atoms at the 3 and 5 positions further influence the electron distribution, and their deactivating inductive effect can help to moderate the high reactivity of the aniline ring, potentially reducing the formation of poly-brominated byproducts.

The Step-by-Step Mechanism

The bromination of 3,5-difluoroaniline proceeds through the following key steps:

-

Generation of the Electrophile: The reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).

-

Using NBS: NBS is often preferred as it provides a low, steady concentration of bromine in the reaction mixture, which helps to control the reaction and improve selectivity.[4] In the presence of a protic solvent or a trace amount of acid, the bromine atom of NBS becomes polarized, rendering it electrophilic.

-

Using Elemental Bromine (Br₂): When using Br₂, a Lewis acid catalyst is sometimes employed to polarize the Br-Br bond, creating a more potent electrophile (Br⁺). However, for highly activated rings like anilines, a catalyst may not be necessary, and the reaction can proceed in a suitable solvent like acetic acid.[4]

-

-

Formation of the Sigma Complex (Arenium Ion): The electrophilic bromine species is attacked by the π-electrons of the 3,5-difluoroaniline ring. The attack preferentially occurs at the C4 position (para to the amino group) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring and, most importantly, can be stabilized by the lone pair of electrons on the nitrogen atom of the amino group.

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture, such as the solvent or the counter-ion of the brominating agent, removes the proton from the C4 position of the sigma complex. This step restores the aromaticity of the ring, yielding the final product, this compound.

The overall transformation is a substitution of a hydrogen atom on the aromatic ring with a bromine atom, driven by the restoration of the stable aromatic system.

Experimental Protocol and Data

The following protocol details a reliable method for the synthesis of this compound using N-Bromosuccinimide, a reagent known for its selectivity in the bromination of activated aromatic compounds.[4]

Detailed Experimental Workflow

-